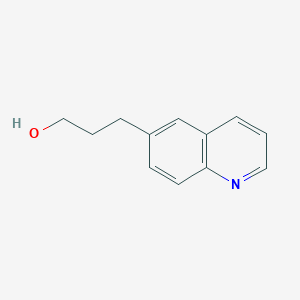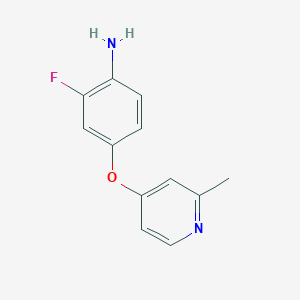
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline typically involves the reaction of 2-fluoro-4-nitrophenol with 2-methyl-4-pyridinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds .
特性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
2-fluoro-4-(2-methylpyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-10(4-5-15-8)16-9-2-3-12(14)11(13)7-9/h2-7H,14H2,1H3 |
InChIキー |
JEELVNUNPDGRDW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
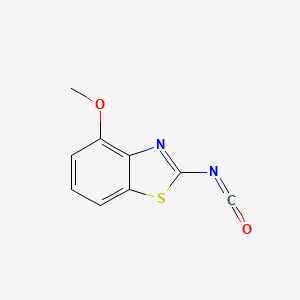
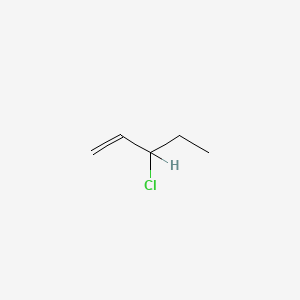
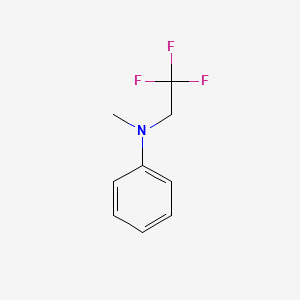
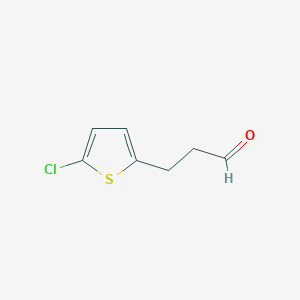
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)

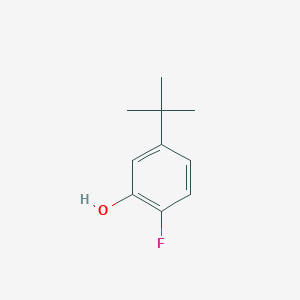
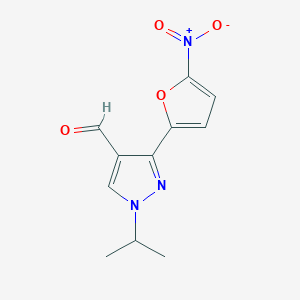
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B8707368.png)
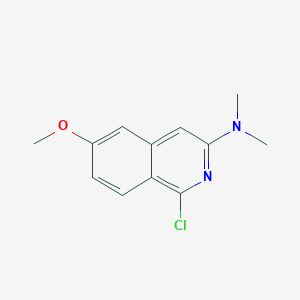
![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)
